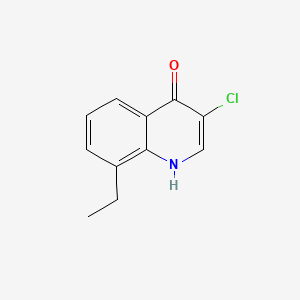![molecular formula C10H20S B598710 Cyclohexanethiol,5-methyl-2-(1-methylethyl)-,(2S,5R)-[partial]-(9CI) CAS No. 196622-67-0](/img/new.no-structure.jpg)
Cyclohexanethiol,5-methyl-2-(1-methylethyl)-,(2S,5R)-[partial]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanethiol, 5-methyl-2-(1-methylethyl)-, (2S,5R)-[partial]-(9CI) is an organic compound that belongs to the class of thiols. Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom. This particular compound features a cyclohexane ring with a thiol group, a methyl group, and an isopropyl group attached to it. The stereochemistry of the compound is specified by the (2S,5R) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanethiol, 5-methyl-2-(1-methylethyl)-, (2S,5R)-[partial]-(9CI) can be achieved through several synthetic routes. One common method involves the thiolation of a suitable cyclohexane derivative. For instance, starting from 5-methyl-2-(1-methylethyl)cyclohexanol, the hydroxyl group can be converted to a thiol group using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The process typically includes steps such as the preparation of the starting material, the thiolation reaction, and subsequent purification steps like distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanethiol, 5-methyl-2-(1-methylethyl)-, (2S,5R)-[partial]-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), sodium hypochlorite (NaOCl)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Cyclohexane derivatives
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
Cyclohexanethiol, 5-methyl-2-(1-methylethyl)-, (2S,5R)-[partial]-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its role as a ligand in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic properties, such as its use in the development of new drugs targeting specific enzymes or receptors.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Cyclohexanethiol, 5-methyl-2-(1-methylethyl)-, (2S,5R)-[partial]-(9CI) involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Cyclohexanethiol, 5-methyl-2-(1-methylethyl)-, (2S,5R)-[partial]-(9CI) can be compared with other similar compounds, such as:
Cyclohexanol, 5-methyl-2-(1-methylethyl)-: This compound has a hydroxyl group instead of a thiol group, which affects its reactivity and applications.
Cyclohexanone, 5-methyl-2-(1-methylethyl)-: This compound features a carbonyl group, making it more reactive in nucleophilic addition reactions compared to the thiol derivative.
Menthol: A naturally occurring compound with a similar cyclohexane structure but with different functional groups, leading to distinct physical and chemical properties.
Properties
CAS No. |
196622-67-0 |
|---|---|
Molecular Formula |
C10H20S |
Molecular Weight |
172.33 |
IUPAC Name |
(2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-thiol |
InChI |
InChI=1S/C10H20S/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10?/m1/s1 |
InChI Key |
GIBAZODYJIQFGD-ZDGBYWQASA-N |
SMILES |
CC1CCC(C(C1)S)C(C)C |
Synonyms |
Cyclohexanethiol,5-methyl-2-(1-methylethyl)-,(2S,5R)-[partial]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


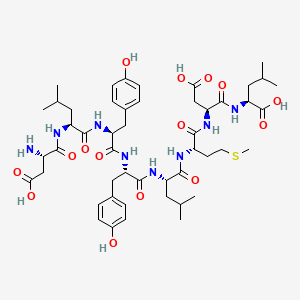
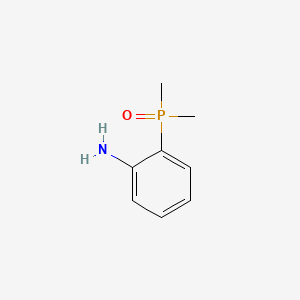
![2-[2-(Cyclopropylmethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B598630.png)
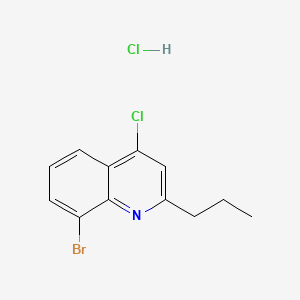
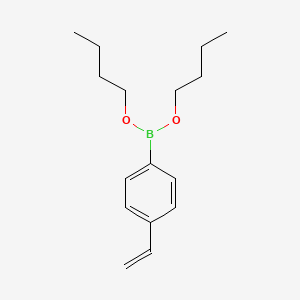
![tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate](/img/structure/B598634.png)
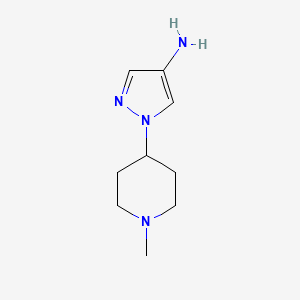
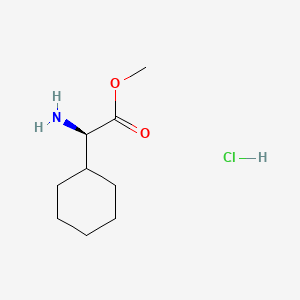
![6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol](/img/structure/B598641.png)
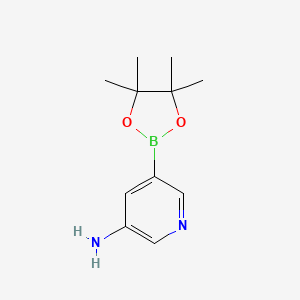
![4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione](/img/structure/B598644.png)
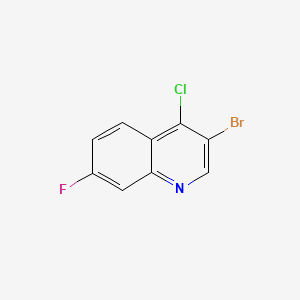
![7-Oxa-1-azaspiro[3.5]nonane](/img/structure/B598647.png)
